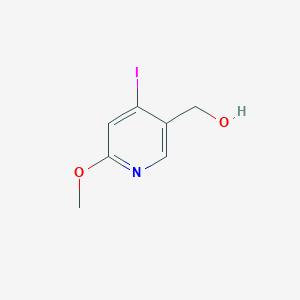

(4-Iodo-6-methoxypyridin-3-YL)methanol

Description

Significance of the Pyridine (B92270) Scaffold in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile and highly sought-after structural motif in a multitude of chemical applications. The pyridine scaffold is not merely a synthetic curiosity; it is a recurring feature in a vast array of biologically active molecules and functional materials.

The prevalence of the pyridine nucleus is evident in nature, forming the core of essential biomolecules such as the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as a diverse range of alkaloids. spectrabase.com In the realm of pharmaceuticals, the pyridine ring is a privileged scaffold, appearing in numerous FDA-approved drugs. nih.govnih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive component in the design of new therapeutic agents. researchgate.net The pyridine framework is a key constituent in over 7000 existing drug molecules of medicinal importance. nih.govnih.gov

Strategic Importance of Functionalized Pyridine Derivatives in Organic Synthesis

While the parent pyridine ring is itself significant, the true versatility of this scaffold is unlocked through the introduction of various functional groups onto the ring. Functionalized pyridine derivatives are indispensable building blocks in organic synthesis, offering chemists a powerful toolkit for the construction of complex molecular architectures. The position and nature of these functional groups dictate the reactivity and physical properties of the molecule, allowing for a high degree of control in synthetic design.

The strategic functionalization of the pyridine ring enables a wide range of chemical transformations. For instance, the presence of halogens, such as iodine, provides a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Methoxy (B1213986) groups can act as directing groups in electrophilic aromatic substitution reactions and can influence the electron density of the ring. Hydroxymethyl groups offer a site for oxidation, reduction, or conversion to other functional groups, further expanding the synthetic possibilities. This ability to fine-tune the reactivity and properties of the pyridine core makes its functionalized derivatives invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.orgchemicalbook.com

Structural Features of (4-Iodo-6-methoxypyridin-3-YL)methanol and its Research Relevance

This compound is a prime example of a strategically functionalized pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its structure incorporates three key functional groups on the pyridine core: an iodo group at the 4-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position. This specific arrangement of substituents makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules.

The presence of the iodine atom is particularly crucial, as it serves as a versatile handle for introducing a wide variety of substituents through well-established cross-coupling methodologies. The methoxy group, an electron-donating group, modulates the electronic properties of the pyridine ring. The hydroxymethyl group provides a reactive site for further chemical modifications, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

The primary research relevance of this compound lies in its application as a key building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This compound has been specifically utilized in the synthesis of inhibitors for Tropomyosin receptor kinase (TRK) and Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), highlighting its importance in the development of targeted therapies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈INO₂ |

| Molecular Weight | 265.05 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| SMILES | COC1=CC(=C(C=N1)I)CO |

| CAS Number | 1266728-78-2 |

Properties

IUPAC Name |

(4-iodo-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVSUTNVOBLBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Iodo 6 Methoxypyridin 3 Yl Methanol

Reactivity of the Iodine Substituent

The iodine atom at the C4 position of the pyridine (B92270) ring is the primary center of reactivity for (4-Iodo-6-methoxypyridin-3-YL)methanol. Its large atomic size and the relatively weak carbon-iodine bond make it an excellent leaving group in palladium-catalyzed catalytic cycles, which typically involve an oxidative addition step. This reactivity is the foundation for numerous cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prominent and synthetically useful transformations for this compound. The C(sp²)-I bond readily undergoes oxidative addition to a palladium(0) complex, initiating a catalytic cycle that allows for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound serves as an effective coupling partner in these reactions.

A notable example involves the coupling of this compound with pyrimidin-5-ylboronic acid. This reaction is a key step in the synthesis of complex heterocyclic molecules. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, in a solvent mixture such as 1,2-dimethoxyethane and water. These conditions facilitate the formation of the desired biaryl product in high yield.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Product |

| Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80°C | 92% | (4-(Pyrimidin-5-yl)-6-methoxypyridin-3-yl)methanol |

The Stille reaction couples an organohalide with an organotin compound (organostannane) using a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity of the C-I bond makes it a suitable substrate for such transformations. In a representative Stille coupling, an aryl iodide is treated with an organostannane, such as tributyl(vinyl)stannane, in the presence of a palladium catalyst like Pd(PPh₃)₄ in a non-polar aprotic solvent like THF or toluene. The reaction often proceeds under mild to moderate heating.

| Coupling Partner | Catalyst | Solvent | Temperature | Product (Hypothetical) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 80-100°C | (6-Methoxy-4-vinylpyridin-3-yl)methanol |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The high reactivity of the carbon-iodine bond in this compound makes it a prime candidate for Heck coupling reactions, for instance, with acrylic acid derivatives. Typical conditions involve a palladium source like palladium(II) acetate, a phosphine (B1218219) ligand, and an organic or inorganic base such as triethylamine.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product (Hypothetical) |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100°C | Methyl (E)-3-(5-(hydroxymethyl)-2-methoxypyridin-4-yl)acrylate |

The versatility of the C-I bond in this compound extends to other significant palladium-catalyzed reactions, including the Sonogashira and Buchwald-Hartwig reactions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. This compound can be coupled with various alkynes, such as phenylacetylene, to yield substituted alkynylpyridines.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. While direct examples with this compound are not prominent, the successful amination of structurally related iodo-pyridines demonstrates the feasibility of this transformation on the target scaffold. For instance, coupling with a primary amine like aniline would yield the corresponding N-aryl amine.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product (Hypothetical) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | (6-Methoxy-4-(phenylethynyl)pyridin-3-yl)methanol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | (4-Anilino-6-methoxypyridin-3-yl)methanol |

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic aromatic substitution (SNAr) of a halide on a pyridine ring typically requires the ring to be activated by strong electron-withdrawing groups, and it preferentially occurs at the 2- and 4-positions. Although the iodine in this compound is at an activated position (C4), the methoxy (B1213986) group at C6 is electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, direct, uncatalyzed displacement of the iodine atom by common nucleophiles is generally not a favorable or efficient transformation pathway for this specific compound. Metal-catalyzed cross-coupling reactions, as detailed above, provide a much more effective and general route for the functionalization of this iodo-pyridine derivative.

Metalation Reactions and Organometallic Complex Formation

The presence of the iodo and methoxy groups on the pyridine ring significantly influences its susceptibility to metalation. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings, where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. In the context of this compound, the methoxy group can act as a directing group. However, the high reactivity of the iodo-substituent towards metal-halogen exchange often dominates.

When treated with organolithium reagents like n-butyllithium or tert-butyllithium at low temperatures, iodopyridines readily undergo iodine-lithium exchange. This reaction is generally much faster than deprotonation and results in the formation of a lithiated pyridine species. This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 4-position.

Alternatively, the formation of organometallic complexes can be achieved through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a common site for oxidative addition to low-valent transition metal complexes, such as those of palladium or copper. This forms an organometallic intermediate that can then participate in classic cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the C-4 position.

Table 1: Potential Metalation and Cross-Coupling Reactions

| Reaction Type | Reagents | Intermediate/Complex | Product Type |

|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi or t-BuLi | (6-methoxy-3-(hydroxymethyl)pyridin-4-yl)lithium | Functionalization at C-4 via reaction with electrophiles |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Palladium-pyridine complex | 4-Aryl or 4-vinyl substituted pyridine |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Palladium/Copper-alkynyl-pyridine complex | 4-Alkynyl substituted pyridine |

Reductive Dehalogenation Pathways

The carbon-iodine bond in this compound can be cleaved through reductive dehalogenation to yield the corresponding (6-methoxypyridin-3-yl)methanol. This transformation is valuable for removing the iodine atom after it has served its synthetic purpose, for instance, as a directing group or a site for cross-coupling.

Several methods are effective for this transformation:

Catalytic Hydrogenation: This is a common and efficient method where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is frequently used, often with a base like sodium acetate or triethylamine to neutralize the hydroiodic acid (HI) byproduct. This method offers clean conversion under relatively mild conditions. Studies on similar substrates, like iodoquinolines, have shown that hydrogenation can proceed selectively without cleaving the C-Hal bond under specific conditions using catalysts like Re₂S₇/C, but typically, catalysts like Pd/C favor dehalogenation. digitellinc.com Electrocatalytic hydrogenation at ambient temperature and pressure also represents a viable pathway for the reduction of the pyridine ring and could be adapted for dehalogenation. nih.govchemrxiv.org

Metal/Acid Reduction: Classic reduction systems, such as zinc dust in acetic acid, can also effect the dehalogenation of aryl iodides.

Hydride Reagents: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator (e.g., AIBN) can remove the iodine atom via a free-radical mechanism.

Table 2: Comparison of Reductive Dehalogenation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., NaOAc) | Mild pressure and temperature | Clean reaction, high yield, common procedure |

| Metal/Acid | Zn, Acetic Acid | Room temperature or gentle heating | Inexpensive reagents |

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality at the C-3 position is a key site for a variety of chemical transformations.

Oxidation Reactions

The hydroxymethyl group can be oxidized to form either an aldehyde (4-iodo-6-methoxypyridine-3-carbaldehyde) or a carboxylic acid (4-iodo-6-methoxy-nicotinic acid), depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Pyridine aldehydes are typically prepared by the oxidation of the corresponding hydroxymethylpyridines. wikipedia.org Mild oxidizing agents are required to stop the reaction at the aldehyde stage. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without further oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are effective for this purpose. Additionally, 3-pyridinemethanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to yield nicotinic acid. sigmaaldrich.comsigmaaldrich.com Photoelectrocatalytic methods using TiO₂ have also been shown to oxidize 3-pyridinemethanol to the corresponding aldehyde and further to nicotinic acid (Vitamin B3). researchgate.netresearchgate.net

Esterification and Etherification Reactions

The hydroxyl group readily participates in standard reactions for alcohol derivatization.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used to facilitate ester formation under milder conditions.

Etherification: Conversion to an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether.

Conversion to Halomethyl Derivatives (e.g., with Thionyl Chloride)

The hydroxymethyl group can be converted into a more reactive halomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

The reaction with thionyl chloride (SOCl₂) is a standard method for converting primary alcohols to primary alkyl chlorides. This reaction typically proceeds with high efficiency. For pyridinemethanols, the reaction often yields the hydrochloride salt of the resulting chloromethylpyridine, as the pyridine nitrogen is basic. google.comgoogle.com The reaction of this compound with thionyl chloride would be expected to produce 3-(chloromethyl)-4-iodo-6-methoxypyridine hydrochloride. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromomethyl derivative. The presence of pyridine in reactions involving thionyl chloride can also serve as a catalyst. researchgate.netscispace.comnih.gov

Reactivity of the Methoxy Group

The methoxy group at the C-6 position is generally stable but can undergo specific reactions under forcing conditions.

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly because the C-6 position is activated towards nucleophilic attack by the ring nitrogen. While not as reactive as a halide, the methoxy group can be displaced by strong nucleophiles. For instance, methoxypyridines can undergo amination by reaction with amines in the presence of sodium hydride and lithium iodide, displacing the methoxy group. ntu.edu.sgnih.gov This provides a pathway to 6-aminopyridine derivatives.

Demethylation: The methyl group can be cleaved to reveal the corresponding pyridone (4-iodo-3-(hydroxymethyl)pyridin-6(1H)-one). This transformation requires harsh reagents that can attack the ether linkage. Common demethylating agents include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). More selective methods have also been developed; for example, L-selectride has been shown to chemoselectively demethylate methoxypyridines over anisoles, highlighting a difference in reactivity that can be exploited synthetically. thieme-connect.comelsevierpure.com

Demethylation Reactions

The cleavage of the methyl ether in this compound to yield the corresponding pyridinol is a significant transformation. This reaction is typically achieved using strong Lewis acids or protic acids that can facilitate the removal of the methyl group.

Boron Tribromide (BBr₃)

Boron tribromide is a highly effective and widely used reagent for the demethylation of aryl methyl ethers, including those containing sensitive functional groups or halogen substituents. orgsyn.orgmdma.chnih.gov The reaction proceeds at or below room temperature, which is advantageous for substrates that might decompose at higher temperatures. orgsyn.orgreddit.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group. mdma.ch It is recommended to use one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch For iodinated ethers, BBr₃ is particularly valuable as other reagents like hydrogen bromide or aluminum bromide can cause deiodination and decomposition. mdma.ch

A typical demethylation procedure using BBr₃ involves dissolving the substrate in a dry solvent, such as dichloromethane, and then adding a solution of BBr₃ at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is subsequently quenched by the careful addition of water or methanol (B129727). orgsyn.orgnih.gov

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers using BBr₃

| Parameter | Condition | Reference |

| Reagent | Boron Tribromide (BBr₃) | orgsyn.orgmdma.chnih.gov |

| Solvent | Dichloromethane (DCM), n-pentane | orgsyn.org |

| Temperature | -78 °C to room temperature | nih.gov |

| Stoichiometry | 1 equivalent of BBr₃ per methoxy group | mdma.ch |

| Work-up | Quenching with water or methanol | orgsyn.orgnih.gov |

Hydrobromic Acid (HBr)

Hydrobromic acid is another reagent capable of cleaving aryl methyl ethers. However, this method generally requires elevated temperatures, often in the range of 100-130 °C. chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out using a concentrated aqueous solution of HBr, sometimes with acetic acid as a co-solvent. chem-station.comcommonorganicchemistry.com The higher reaction temperatures required for HBr can be a limitation for substrates that are thermally sensitive. reddit.com For iodinated compounds, there is a risk of deiodination, especially at elevated temperatures. mdma.ch

Table 2: Comparison of Demethylation Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Mild conditions, high efficiency, suitable for sensitive substrates | Moisture sensitive, corrosive | orgsyn.orgnih.govreddit.com |

| Hydrobromic Acid (HBr) | 100-130 °C, aqueous or in acetic acid | Less expensive | Harsh conditions, potential for side reactions (e.g., deiodination) | chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com |

Stability Under Various Reaction Conditions

The stability of this compound is influenced by the reactivity of its constituent functional groups under different chemical environments.

Stability of the Iodo Substituent

The carbon-iodine bond is the weakest among the carbon-halogen bonds. youtube.com This makes the iodo group a good leaving group in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is activated by electron-withdrawing groups. However, the stability of the C-I bond is context-dependent. In the absence of strong nucleophiles, the iodo group is generally stable. The rate of hydrolysis of iodoalkanes is faster than that of chloroalkanes and bromoalkanes due to the lower bond enthalpy of the C-I bond. youtube.comsavemyexams.com

Stability of the Hydroxymethyl Group

The hydroxymethyl group is relatively stable under neutral and basic conditions. However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can lead to substitution or elimination reactions.

Acidic Conditions: Under strongly acidic conditions, particularly at elevated temperatures, the compound may undergo demethylation. The hydroxymethyl group could also be susceptible to reactions. The stability in the presence of acids like HCl would need to be evaluated, as these conditions might be employed in certain synthetic steps.

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The hydroxymethyl proton is weakly acidic and would only be deprotonated by very strong bases. The methoxy and iodo groups are generally stable to base.

Nucleophiles: The presence of the iodo substituent at the 4-position of the pyridine ring makes this position susceptible to nucleophilic attack. Strong nucleophiles could potentially displace the iodide ion.

Role of 4 Iodo 6 Methoxypyridin 3 Yl Methanol As a Synthetic Intermediate

A Building Block for Complex Heterocyclic Architectures

The structural features of (4-Iodo-6-methoxypyridin-3-YL)methanol make it an ideal starting material for the synthesis of various complex heterocyclic structures, particularly those containing a fused pyridine (B92270) ring. The presence of the iodo and hydroxymethyl groups provides two reactive sites that can be selectively manipulated to construct elaborate molecular frameworks.

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, this compound serves as a versatile scaffold. The hydroxymethyl group can be readily oxidized to an aldehyde, providing a handle for subsequent condensation or cyclization reactions. Simultaneously, the iodo group is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core, leading to the assembly of complex molecules with high precision.

The strategic positioning of the substituents on the pyridine ring influences the regioselectivity of subsequent reactions, a critical aspect in the total synthesis of natural products and pharmaceutical agents. The methoxy (B1213986) group, for instance, can direct metallation or electrophilic substitution reactions to specific positions on the ring, further enhancing the synthetic utility of this intermediate.

Construction of Fused Pyridine Systems (e.g., Imidazo[1,5-a]pyridines, Diazacarbazoles)

A significant application of this compound lies in the construction of fused pyridine systems, which are prevalent motifs in many biologically active compounds. For instance, it is a key precursor in the synthesis of imidazo[1,5-a]pyridines, a class of compounds known for their diverse pharmacological activities. The synthesis typically involves the conversion of the hydroxymethyl group to a suitable leaving group, followed by nucleophilic substitution with an amino-functionalized imidazole derivative. Subsequent intramolecular cyclization, often facilitated by the iodo group's ability to undergo reductive elimination or participate in coupling reactions, leads to the formation of the fused bicyclic system.

Similarly, this compound is instrumental in the synthesis of diazacarbazoles. The synthetic strategy often involves a palladium-catalyzed intramolecular C-N bond formation, where the iodo group and a suitably positioned amino group on a tethered substituent react to form the fused ring system. The methoxy group on the pyridine ring can modulate the electronic properties of the aromatic system, influencing the efficiency of the cyclization step.

Precursor for Advanced Pyridine Derivatives

Beyond the construction of fused systems, this compound is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives. The reactivity of both the iodo and hydroxymethyl groups allows for extensive molecular diversification.

Synthesis of Substituted Methoxypyridines

The iodo group at the 4-position of the pyridine ring is a versatile handle for introducing a variety of substituents onto the methoxypyridine core. Through well-established palladium-catalyzed cross-coupling reactions, a diverse range of aryl, heteroaryl, alkyl, and alkynyl groups can be appended to the pyridine ring. This modular approach allows for the systematic exploration of the structure-activity relationships of substituted methoxypyridines in medicinal chemistry programs.

| Coupling Reaction | Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-6-methoxypyridin-3-yl)methanol |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-6-methoxypyridin-3-yl)methanol |

| Heck Coupling | Alkene | 4-Alkenyl-6-methoxypyridin-3-yl)methanol |

| Buchwald-Hartwig Amination | Amine | (4-Amino-6-methoxypyridin-3-yl)methanol |

Introduction of Diverse Functional Groups

The hydroxymethyl group at the 3-position offers another avenue for functionalization. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a myriad of chemical transformations, including Wittig reactions, reductive aminations, and esterifications. Furthermore, the hydroxyl group itself can be converted into various other functional groups, such as halides or ethers, providing additional points for molecular modification. This ability to introduce a wide range of functional groups is critical for fine-tuning the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability.

Applications in Target-Oriented Synthesis

The versatility of this compound as a synthetic intermediate has been leveraged in several target-oriented synthesis campaigns. Its pre-functionalized nature allows for a more convergent and efficient approach to the synthesis of complex target molecules. In the context of drug discovery, this intermediate provides a platform for the rapid generation of analog libraries for lead optimization.

The ability to selectively functionalize the 4- and 3-positions of the pyridine ring enables the systematic exploration of the chemical space around a given pharmacophore. This is particularly valuable in the development of kinase inhibitors and other targeted therapies where specific interactions with the protein target are crucial for potency and selectivity. The methoxy group can also play a role in modulating the binding affinity and pharmacokinetic properties of the final compound. The strategic application of this building block has demonstrated its potential to accelerate the discovery and development of new therapeutic agents.

Development of Novel Chemical Scaffolds

This compound has emerged as a valuable building block in medicinal chemistry for the construction of novel and complex chemical scaffolds. Its utility stems from the presence of multiple reactive sites: the iodinated pyridine ring allows for various cross-coupling reactions, while the hydroxymethyl group offers a handle for further functionalization or extension of the molecular framework. This combination of features enables chemists to strategically assemble diverse molecular architectures, particularly those with potential therapeutic applications.

One of the primary applications of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases is therefore a major focus of drug discovery efforts.

The pyridine core of this compound serves as a key structural motif in many kinase inhibitors, often acting as a hinge-binding element that interacts with the ATP-binding site of the enzyme. The iodo group at the 4-position is particularly advantageous as it can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the hydroxymethyl group at the 3-position can be oxidized to an aldehyde, which can then participate in various condensation reactions to build more complex heterocyclic systems. Alternatively, it can be converted into other functional groups, such as amines or ethers, to introduce additional points of diversity into the final molecule.

A notable example of the application of this compound is in the synthesis of compounds targeting the c-Met kinase, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. The general synthetic strategy involves using the iodo-substituted pyridine as a central scaffold, to which different aryl or heteroaryl groups are attached via cross-coupling reactions. The hydroxymethyl group is often modified to introduce side chains that can interact with specific residues in the kinase domain, thereby enhancing the inhibitory activity and selectivity of the compound.

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of libraries of compounds for high-throughput screening. By systematically varying the substituents introduced at the 4-position and modifying the hydroxymethyl group, chemists can rapidly generate a large number of structurally diverse molecules, increasing the probability of identifying lead compounds with desired biological activities.

The following table summarizes the key reactions and transformations involving this compound in the development of novel chemical scaffolds:

| Reaction Type | Reagents and Conditions | Resulting Scaffold/Modification |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Biaryl or heteroaryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridine |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | Pyridine-3-carbaldehyde |

| Etherification | Alkyl halide, base | Alkoxymethyl-substituted pyridine |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For (4-Iodo-6-methoxypyridin-3-YL)methanol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are critical for its structural verification.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. While specific experimental ¹H NMR data for this compound is not widely available in the reviewed literature, data for structurally related compounds can provide an estimation of the expected chemical shifts. For instance, in a related compound, the chemical shifts are influenced by the substituents on the pyridine (B92270) ring.

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H | 8.33 | s | - |

| Pyridine-H | 6.99 | s | - |

| OCH₃ | 3.96 | s | - |

| CH₂OH | 4.59 | s | - |

| OH | 1.89 | s | - |

Note: The data presented is for a related methoxypyridine derivative and is intended for illustrative purposes only. Actual chemical shifts for this compound may vary.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environments. Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, analysis of related structures provides insight into the expected chemical shifts. The presence of the iodine atom is expected to have a significant shielding effect on the carbon to which it is attached.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Compound

| Carbon | Chemical Shift (δ, ppm) |

| C=N | 163.1 |

| C-O | 151.8 |

| C-Br | 141.9 |

| C-H | 111.8 |

| C-H | 110.4 |

| OCH₃ | 56.8 |

| CH₂OH | 65.2 |

Note: The data presented is for a bromo-methoxypyridine derivative and is intended for illustrative purposes only. Actual chemical shifts for this compound will differ, particularly for the carbon atom bonded to iodine.

Two-Dimensional NMR Techniques (e.g., Heteronuclear Single Quantum Coherence Spectroscopy (HSQC))

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for correlating the signals of directly bonded nuclei, typically ¹H and ¹³C. An HSQC spectrum of this compound would show correlations between each proton and the carbon atom to which it is attached. This would allow for the unambiguous assignment of the proton and carbon signals, confirming the connectivity within the hydroxymethyl and methoxy (B1213986) groups, as well as the protons and carbons of the pyridine ring. While no specific HSQC data for the title compound was found, its application would be a standard procedure in a comprehensive structural analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and a series of fragment ion peaks that can be used to deduce the structure. For this compound, the molecular ion peak would be expected at m/z 265. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the methoxy group, and the iodine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₆INO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula.

Table 3: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 265.9516 |

| [M+Na]⁺ | 287.9335 |

Note: These values are predicted based on the molecular formula and are essential for the confirmation of the compound's identity via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like this compound and its derivatives. This method typically involves dissolving the analyte in a suitable solvent and introducing it into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

In the analysis of substituted pyridines, ESI-MS is often used to confirm the successful synthesis of a target molecule by detecting the protonated molecular ion [M+H]⁺. For instance, in the characterization of a derivative, (4-bromophenyl)(((6-methoxypyridin-3-yl)methyl)imino)(methyl)-λ6-sulfanone, high-resolution mass spectrometry (HRMS) was employed to confirm its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ was 382.0107, and the experimentally found value was 382.0106, which is in close agreement. rsc.org

For this compound, the expected m/z for the protonated molecular ion [M+H]⁺ would be calculated based on its molecular formula (C₇H₉INO₂). This technique is also valuable in reaction monitoring, where the disappearance of starting material ions and the appearance of product ions can be tracked over time. The choice of solvent and ionization mode (positive or negative) is critical and is optimized to achieve the best signal intensity for the compound of interest. Mixed-mode liquid chromatography (MMLC) coupled with mass spectrometry (LC-MS) has proven effective for the analysis of nitrogen-containing heterocycles, utilizing ESI in positive mode. nih.gov

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 265.97 | Protonated molecule |

| [M+Na]⁺ | 287.95 | Sodium adduct |

| [M+K]⁺ | 303.93 | Potassium adduct |

This interactive data table provides predicted m/z values for common adducts of this compound in ESI-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that corresponds to the vibrational modes of the chemical bonds within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the alcohol, the C-O bonds of the methoxy group and the alcohol, the C-N and C=C bonds of the pyridine ring, and the C-I bond. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring would likely be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group and the primary alcohol would appear in the 1000-1300 cm⁻¹ range.

In a study of a related quinine-tetraphenylborate complex, which also contains a hydroxyl group, a characteristic IR absorption band was observed at 3300 cm⁻¹ for the O-H stretch. mdpi.com The FT-IR spectra of other complex pyridine derivatives have been recorded using KBr pellets in the 4000–1000 cm⁻¹ region to identify key functional groups. rsc.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C, C=N (pyridine ring) | 1400-1600 |

| C-O (methoxy, alcohol) | 1000-1300 |

| C-I | 500-600 |

This interactive data table outlines the expected infrared absorption bands for the key functional groups in this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the calculated values based on the proposed molecular formula. This comparison is a crucial step in confirming the identity and purity of a newly synthesized compound.

For this compound (C₇H₈INO₂), the theoretical elemental composition can be calculated as follows:

Carbon (C): 31.72%

Hydrogen (H): 3.04%

Iodine (I): 47.88%

Nitrogen (N): 5.28%

Oxygen (O): 12.07%

In a study on a synthesized quinine-tetraphenylborate complex (C₄₄H₅₃BN₂O₂), the calculated elemental analysis was C 81%, H 8.13%, and N 4.29%. The found experimental values were C 78.98%, H 8.12%, and N 4.19%, which were in reasonable agreement with the calculated values. mdpi.com Any significant deviation between the found and calculated values for this compound would suggest the presence of impurities or an incorrect structural assignment.

| Element | Calculated (%) |

| Carbon | 31.72 |

| Hydrogen | 3.04 |

| Iodine | 47.88 |

| Nitrogen | 5.28 |

| Oxygen | 12.07 |

This interactive data table presents the calculated elemental composition of this compound.

Chromatographic Techniques

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and related compounds. These methods are based on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the analysis and purification of pyridine derivatives. Reverse-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common choice. In the development of an HPLC method for a novel anticonvulsant agent, an ACE C18 column was used with a gradient elution of methanol (B129727) and a phosphate buffer. researchgate.net For the purification of a (4-bromophenyl)(((6-methoxypyridin-3-yl)methyl)imino)(methyl)-λ6-sulfanone derivative, reverse-phase HPLC was employed with a mobile phase gradient of acetonitrile in 0.1% aqueous trifluoroacetic acid. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying compounds in complex mixtures. An LC-MS method for the determination of nitrogen-containing heterocycles utilized a mixed-mode liquid chromatography (MMLC) column, which allows for the separation of analytes with varying properties. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution and faster analysis times. While specific UPLC methods for this compound are not detailed in the provided context, its application would be analogous to HPLC but with improved performance.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For pyridine-containing compounds, TLC is routinely used with silica gel plates and visualized under UV light. rsc.org In the analysis of radiolabeled pyridine derivatives, TLC was used to determine labeling efficiency with a binary mobile phase. nih.gov

Column Chromatography is a preparative technique used to purify compounds on a larger scale. The choice of stationary phase (e.g., silica gel) and eluent is guided by TLC analysis. For the purification of a substituted pyridine derivative, flash column chromatography was carried out using silica gel with a gradient of ethyl acetate in hexanes. rsc.orgrsc.org

| Technique | Stationary Phase | Mobile Phase (Example) | Application |

| HPLC | C18 | Acetonitrile/Water with TFA | Purity assessment, quantification, purification |

| LC-MS | Mixed-Mode | Acetonitrile/Ammonium formate | Identification and quantification in mixtures |

| UPLC | Sub-2 µm particles | Similar to HPLC | High-resolution separation, rapid analysis |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexanes | Reaction monitoring, purity check |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Preparative purification |

This interactive data table summarizes common chromatographic techniques and their applications for the analysis of this compound and related compounds.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the molecular structure.

While the crystal structure of this compound itself has not been explicitly reported in the provided context, the technique has been applied to elucidate the structures of related derivatives. For example, the X-ray crystal structure of a methoxy derivative of a porphyrin-BPI fused system was determined, providing details on the molecular conformation with 50% ellipsoids. researchgate.net In another study, X-ray analysis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones revealed that these compounds exist as dimers in the crystal state, linked by intermolecular hydrogen bonds. researchgate.net This information is valuable for understanding the supramolecular chemistry and physical properties of the compounds. The crystal structure of a synthesized pyrazolotriazinone derivative was also confirmed by single-crystal X-ray diffraction analysis. mdpi.com Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of a Substituted Pyridinylmethanol Derivative

Disclaimer: Due to the limited availability of published computational and theoretical studies specifically on "this compound," this article will focus on a structurally related compound, (6-([1,1'-biphenyl]-4-yl)pyridin-3-yl)methanol (referred to as BPPM ), to illustrate the principles of computational and theoretical investigations. The findings and data presented herein are based on studies of this surrogate molecule and are intended to provide a representative understanding of the computational approaches that could be applied to "this compound."

Q & A

Q. What are the optimal synthetic routes for (4-Iodo-6-methoxypyridin-3-YL)methanol?

Methodological Answer: The synthesis typically involves halogenation and functionalization of a pyridine scaffold. A plausible route includes:

Iodination : Introduce iodine at the 4-position of 6-methoxypyridin-3-ylmethanol using iodine monochloride (ICl) in acetic acid at 60–80°C.

Purification : Column chromatography with ethyl acetate/hexane (1:3) to isolate the product.

Validation : Confirm iodination via LC-MS and H NMR (e.g., disappearance of protons adjacent to the iodination site) .

Similar protocols for chloro- and fluoro-pyridine derivatives emphasize controlled reaction temperatures (50–80°C) and inert atmospheres to avoid side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), hydroxyl (-CHOH), and iodinated aromatic protons. Key shifts: methoxy (~δ 3.8–4.0 ppm), aromatic protons (~δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 280.96 (CHINO) .

- FTIR : Stretching bands for -OH (~3200–3400 cm) and C-I (~500–600 cm) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer: Use SHELX software (e.g., SHELXL) for small-molecule refinement:

Data Input : Load high-resolution X-ray diffraction data (e.g., 0.8 Å resolution).

Parameter Tuning : Adjust thermal displacement parameters (ADPs) for iodine, which may exhibit anisotropic scattering.

Validation : Cross-check with R (< 5%) and wR (< 12%) values. For twinned crystals, apply TWIN/BASF commands .

Contradictions in bond lengths/angles (e.g., C-I vs. C-O) can arise from poor data quality; re-measurement at low temperature (100 K) is advised .

Q. How to design experiments to analyze regioselective reactivity in derivatization?

Methodological Answer:

- Mechanistic Probes :

- React with Pd-catalyzed cross-coupling agents (e.g., Suzuki-Miyaura) to test iodine’s leaving-group ability.

- Monitor reaction kinetics under varying conditions (e.g., solvent polarity, catalyst loading).

- Competitive Experiments : Compare reactivity of iodine vs. methoxy groups in electrophilic substitution (e.g., nitration). Use HPLC to quantify product ratios .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Contradictions and Resolutions

- Halogenation Efficiency : Some protocols report incomplete iodination due to steric hindrance. Resolution: Use directed ortho-metalation (DoM) strategies with directing groups (e.g., -SiMe) .

- Crystallographic Ambiguity : Discrepancies in unit-cell parameters may arise from polymorphism. Resolution: Recrystallize from ethanol/water (7:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.